4-(3-吡咯啉甲基)苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

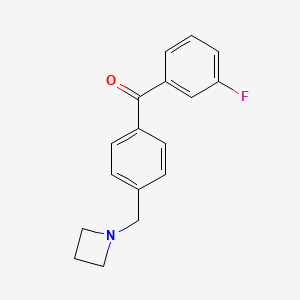

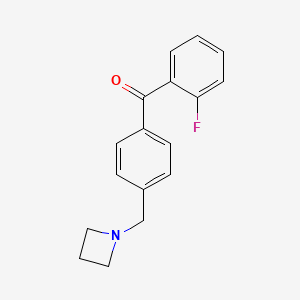

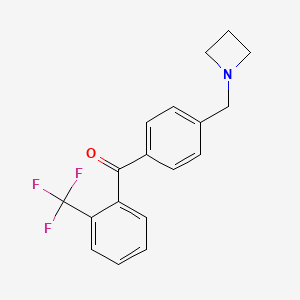

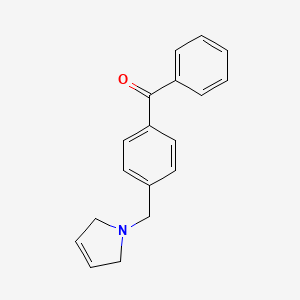

The molecular structure of 4-(3-Pyrrolinomethyl)benzophenone consists of a benzophenone core with a pyrrolinomethyl group attached to the 4-position . The molecular weight is 263.3 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving 4-(3-Pyrrolinomethyl)benzophenone are not available, benzophenone and its derivatives have been studied extensively. For instance, benzophenone has been used as a model system for understanding the photophysics and photochemistry of organic chromophores .科学研究应用

Material Science

Researchers are investigating the use of 4-(3-Pyrrolinomethyl)benzophenone in material science, particularly in the development of light-responsive materials. These materials have the potential to change properties in response to light, which could be useful in creating smart windows or sensors .

Chemical Synthesis

As a reagent, 4-(3-Pyrrolinomethyl)benzophenone is employed in chemical synthesis to introduce the pyrrolinomethyl group into other molecules. This group can impart unique chemical and physical properties to the resulting compounds .

作用机制

Target of Action

The primary targets of 4-(3-Pyrrolinomethyl)benzophenone are key genes involved in tumor pathways. These include AKT1 , ALB , CASP3 , ESR1 , GAPDH , HSP90AA1 , and STAT3 . These genes play crucial roles in cell proliferation, apoptosis, and other cellular processes, making them important targets for antitumor activity.

Mode of Action

4-(3-Pyrrolinomethyl)benzophenone interacts with its targets by binding to these key genes, thereby inhibiting their function. This interaction results in the disruption of tumor pathways, leading to the inhibition of tumor cell proliferation .

Biochemical Pathways

The compound affects multiple tumor pathways. Network pharmacology and molecular docking analyses have identified 21 tumor pathways affected by 4-(3-Pyrrolinomethyl)benzophenone . The disruption of these pathways leads to downstream effects such as the inhibition of tumor growth and proliferation.

Result of Action

The compound exhibits strong antitumor activity. It has shown very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC 50 values of 0.48, 0.82, 0.26, and 0.99 μM, respectively . This suggests that the compound is effective at inhibiting the growth of these tumor cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3-Pyrrolinomethyl)benzophenone. For instance, it has been used as a UV filter in sunscreen and other personal care products, which can have an impact on aquatic organisms and the environment

属性

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-11H,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAAMXSOYPAMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643010 |

Source

|

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(phenyl)methanone | |

CAS RN |

898763-69-4 |

Source

|

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate](/img/structure/B1325548.png)

![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)

![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)